Cas no 2138184-54-8 (2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine)

2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dimethylpiperidin-1-yl)-3-nitropyridine
- EN300-714131
- 2138184-54-8
- 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine
-
- インチ: 1S/C12H17N3O2/c1-9-5-4-8-14(10(9)2)12-11(15(16)17)6-3-7-13-12/h3,6-7,9-10H,4-5,8H2,1-2H3
- InChIKey: NIISFWYRVOXJEX-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=CC=CN=C1N1CCCC(C)C1C)=O
計算された属性
- せいみつぶんしりょう: 235.132076794g/mol
- どういたいしつりょう: 235.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 62Ų
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714131-1.0g |
2-(2,3-dimethylpiperidin-1-yl)-3-nitropyridine |
2138184-54-8 | 1g |
$0.0 | 2023-06-06 |
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridineに関する追加情報
Introduction to 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine (CAS No. 2138184-54-8)
2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine, identified by the chemical compound code CAS No. 2138184-54-8, is a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitropyridines, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a dimethylpiperidine moiety and a nitro group at the 3-position of the pyridine ring, contribute to its unique chemical properties and reactivity.
The dimethylpiperidine substituent is known for its ability to enhance the solubility and bioavailability of pharmaceutical compounds, making it a popular choice in drug design. This structural element also imparts steric hindrance, which can influence the molecule's interactions with biological targets. On the other hand, the nitro group is a versatile functional handle that can be further modified through reduction or other chemical transformations, leading to a variety of derivatives with tailored properties.
In recent years, there has been growing interest in nitropyridines as scaffolds for developing novel therapeutic agents. The nitro group can serve as a probe for understanding redox-sensitive biological pathways, and its ability to undergo chemical reduction allows for the generation of reactive intermediates that can participate in covalent bond formation with biological targets. This has made nitropyridines valuable tools in the development of targeted therapies, particularly in oncology and inflammatory diseases.
One of the most compelling aspects of 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine is its potential as a precursor for more complex pharmacophores. Researchers have leveraged this compound to synthesize analogs with enhanced binding affinity and selectivity towards specific enzymes or receptors. For instance, modifications at the nitrogen atom of the piperidine ring or at the pyridine ring itself can lead to significant changes in pharmacological activity. These structural variations are often explored through high-throughput screening and rational drug design approaches.
The synthesis of 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by nitration and subsequent functional group manipulations. The use of advanced catalytic systems and green chemistry principles has further refined these synthetic protocols, making them more efficient and environmentally friendly.
In terms of biological activity, preliminary studies on 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine have revealed promising results in various in vitro assays. The compound has shown inhibitory effects on certain kinases and other enzymes implicated in disease pathways. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders. These findings have prompted further investigation into its mechanism of action and therapeutic potential.
The development of novel drug candidates is an iterative process that relies heavily on structural characterization and molecular modeling techniques. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are employed to predict how 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine interacts with biological targets at the atomic level. These insights are crucial for guiding medicinal chemists in optimizing lead compounds towards clinical candidates.
Regulatory considerations also play a vital role in the progression of pharmaceutical compounds from discovery to market approval. Compliance with guidelines set forth by agencies such as the FDA and EMA ensures that drugs are safe and effective for human use. Preclinical studies involving 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine have focused on evaluating its toxicity profile, pharmacokinetics, and pharmacodynamics in animal models.
The future directions for research on 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine are multifaceted. Exploration of its derivatives through combinatorial chemistry and library synthesis may uncover new molecules with improved properties. Additionally, investigating its role in translational medicine—bridging laboratory findings with clinical applications—will be essential for realizing its full therapeutic potential.
In conclusion, 2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine (CAS No. 2138184-54-8) represents a promising entity in pharmaceutical research due to its unique structural features and biological activities. Ongoing studies continue to unravel its potential as a scaffold for developing novel therapeutics across various disease areas. As our understanding of molecular interactions evolves, compounds like this will undoubtedly play a crucial role in shaping the future of medicine.
2138184-54-8 (2-(2,3-Dimethylpiperidin-1-yl)-3-nitropyridine) 関連製品
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)
- 2171759-70-7(2-({2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylhexanamidoethyl}sulfanyl)acetic acid)
- 2227683-77-2(2-(1RS,3SR)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopentylacetic acid)
- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)
- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 2138511-42-7(2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 756475-16-8(3-fluoroazepan-4-one)